molecular formula C14H19ClN2O4 B5058260 Methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride

Methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride

Cat. No.: B5058260
M. Wt: 314.76 g/mol
InChI Key: VYIDTABOMRUQNT-UHFFFAOYSA-M
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Description

Methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique physical, chemical, and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts like cesium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects. Molecular docking studies have shown that the compound binds to specific protein targets through hydrogen bonding, hydrophobic, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride is unique due to the presence of both hydroxyethyl and carboxylate functional groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to other imidazolium-based ionic liquids .

Properties

IUPAC Name

methyl 1,3-bis(2-hydroxyethyl)-2-methylbenzimidazol-1-ium-5-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N2O4.ClH/c1-10-15(5-7-17)12-4-3-11(14(19)20-2)9-13(12)16(10)6-8-18;/h3-4,9,17-18H,5-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIDTABOMRUQNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(N1CCO)C=C(C=C2)C(=O)OC)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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